4-((4-Methylbenzyl)oxy)benzo[b]thiophene-6-carboxylic acid is an organic compound with the molecular formula . It belongs to the benzo[b]thiophene family, which is recognized for its diverse applications in organic electronics and pharmaceuticals. The compound features a unique structure that combines a benzo[b]thiophene core with a carboxylic acid functional group, making it a subject of interest in various scientific fields, including medicinal chemistry and material science .
4-((4-Methylbenzyl)oxy)benzo[b]thiophene-6-carboxylic acid is classified as a specialty material due to its unique chemical properties and potential applications in research and industry. It is often utilized as a building block in organic synthesis and has been investigated for its biological activities .
The synthesis of 4-((4-Methylbenzyl)oxy)benzo[b]thiophene-6-carboxylic acid generally involves the reaction of 4-methylbenzyl alcohol with benzo[b]thiophene-6-carboxylic acid. This reaction is typically catalyzed by either an acid or base, facilitating the formation of the ether linkage between the two components.
The molecular structure of 4-((4-Methylbenzyl)oxy)benzo[b]thiophene-6-carboxylic acid includes several key features:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 298.4 g/mol |
| IUPAC Name | 4-[(4-methylphenyl)methoxy]-1-benzothiophene-6-carboxylic acid |
| InChI | InChI=1S/C17H14O3S/c1-11... |
| InChI Key | KOXRWQVJDRDGJB-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)COC2=C3C=CSC3=CC(=C2)C(=O)O |
4-((4-Methylbenzyl)oxy)benzo[b]thiophene-6-carboxylic acid can undergo several types of chemical reactions:
The specific conditions for these reactions vary based on the reagents used, but generally involve standard laboratory techniques for organic synthesis, including solvent selection, temperature control, and purification methods.
| Property | Value |
|---|---|
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
| Flash Point | Not Available |
The chemical properties include reactivity patterns typical of carboxylic acids and aromatic compounds, allowing for participation in various organic reactions such as esterification, amidation, and electrophilic substitutions .
4-((4-Methylbenzyl)oxy)benzo[b]thiophene-6-carboxylic acid has several notable applications in scientific research:
This compound represents a promising area of study due to its structural characteristics and potential applications across various scientific disciplines.
CAS No.: 101-87-1
CAS No.: 1502-47-2
CAS No.: 92396-88-8
CAS No.: 13966-05-7
CAS No.:
CAS No.: